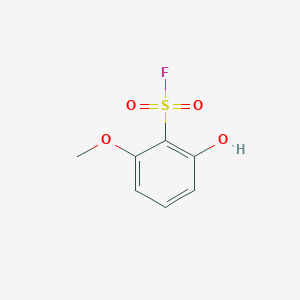![molecular formula C10H14N2O3 B2691618 N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide CAS No. 2411242-96-9](/img/structure/B2691618.png)
N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide is a chemical compound with a unique structure that includes a morpholine ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide typically involves the reaction of morpholine derivatives with alkyne-containing reagents. One common method involves the use of a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated morpholine derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The alkyne group can act as a reactive site for covalent bonding with nucleophilic residues in proteins or enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide: Similar structure but with a prop-2-enamide group instead of a but-2-ynamide group.
N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a but-2-ynamide group.
Uniqueness
The alkyne group allows for versatile chemical modifications, while the morpholine ring enhances its biological activity and binding properties .
Properties
IUPAC Name |
N-[2-(3-oxomorpholin-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-3-9(13)11-4-5-12-6-7-15-8-10(12)14/h4-8H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOAWSXUWXLVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CCOCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
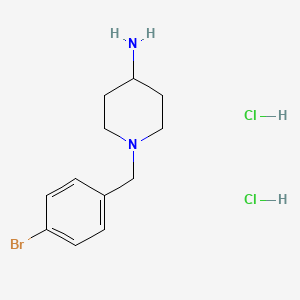
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2691536.png)
![1-(2-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2691538.png)
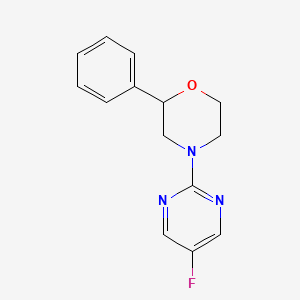
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate](/img/structure/B2691540.png)
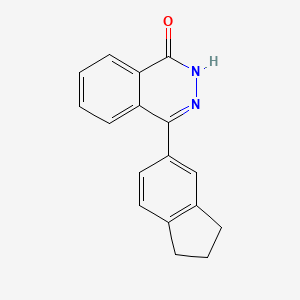
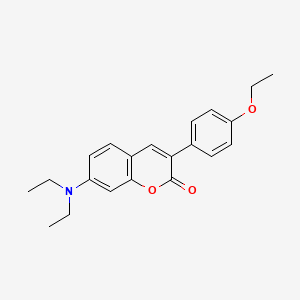
![2-(4-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2691545.png)
![[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B2691547.png)
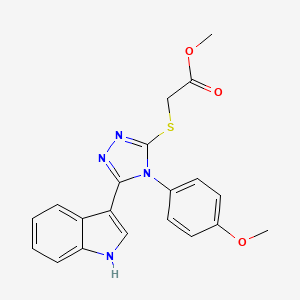
![3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2691552.png)
![2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2691553.png)
![methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2691554.png)
